molecular formula C24H27FN4O2 B4361916 {1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE

{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE

Cat. No.: B4361916
M. Wt: 422.5 g/mol
InChI Key: FTKKEXNXYOAIRN-UHFFFAOYSA-N
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Description

{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, including the formation of the pyrazole ring, the attachment of the dimethylphenoxy group, and the incorporation of the fluorobenzyl piperazine moiety. Common synthetic routes may involve:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Attachment of the Dimethylphenoxy Group: This step may involve the reaction of the pyrazole intermediate with 2,4-dimethylphenol in the presence of a suitable base and a coupling agent.

    Incorporation of the Fluorobenzyl Piperazine Moiety: This final step can be accomplished through nucleophilic substitution reactions, where the pyrazole intermediate reacts with 3-fluorobenzyl piperazine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the dimethylphenoxy group, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can occur at the carbonyl group or the pyrazole ring, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at the fluorobenzyl group or the piperazine ring, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted analogs with different functional groups.

Scientific Research Applications

{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of {1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-({1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(4-fluorobenzyl)piperazine
  • 1-({1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(2-fluorobenzyl)piperazine
  • 1-({1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(3-chlorobenzyl)piperazine

Uniqueness

{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, may enhance its stability, lipophilicity, and ability to interact with biological targets compared to similar compounds.

Properties

IUPAC Name

[1-[(2,4-dimethylphenoxy)methyl]pyrazol-3-yl]-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O2/c1-18-6-7-23(19(2)14-18)31-17-29-9-8-22(26-29)24(30)28-12-10-27(11-13-28)16-20-4-3-5-21(25)15-20/h3-9,14-15H,10-13,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKKEXNXYOAIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)N3CCN(CC3)CC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 3
Reactant of Route 3
{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 4
Reactant of Route 4
{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 5
Reactant of Route 5
{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE
Reactant of Route 6
Reactant of Route 6
{1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE

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